REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:23])=[C:5]([N:9]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=[N:7][CH:8]=1.Cl.C1COCC1.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[C:4]([CH3:23])=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1 |f:1.2,3.4|
|
Name
|
5-methoxy-4-methyl-N-(diphenylmethylene)pyridine-3-amine
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Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=NC1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
HCl THF
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=NC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |